4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

Übersicht

Beschreibung

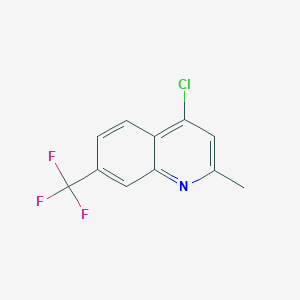

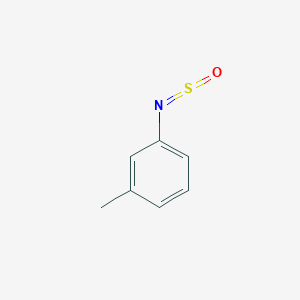

4-Chloro-2-methyl-7-(trifluoromethyl)quinoline is a chemical compound with the empirical formula C11H7ClF3N . It has a molecular weight of 245.63 . It is used as a reagent in the preparation of piperazinylquinolines, which have been studied for their potential as breast cancer inhibitors .

Molecular Structure Analysis

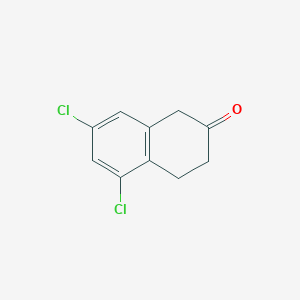

The SMILES string representation of this compound isCc1cc(Cl)c2ccc(cc2n1)C(F)(F)F . This indicates that the compound has a quinoline core, with a chlorine atom and a trifluoromethyl group attached at positions 4 and 7, respectively, and a methyl group at position 2.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Breast Cancer Inhibitors

4-Chloro-2-methyl-7-(trifluoromethyl)quinoline: has been utilized as a reagent in the synthesis of piperazinylquinolines, which are compounds under investigation for their potential as breast cancer inhibitors . The compound’s ability to interact with various biological targets makes it a valuable scaffold in medicinal chemistry.

Organic Synthesis: Trifluoromethylation Reagent

In organic chemistry, this compound serves as a building block for the synthesis of novel trifluoromethylating agents. These agents are crucial for introducing the trifluoromethyl (CF3) group into molecules, which can significantly alter their physicochemical properties, such as metabolic stability and bioavailability .

Material Science: Fluorinated Building Blocks

The compound’s fluorinated nature makes it an important building block in material science. Fluorinated compounds are known for their high stability and resistance to thermal and chemical degradation, which is essential for developing advanced materials .

Agrochemical Development: Synthesis of Pesticides

4-Chloro-2-methyl-7-(trifluoromethyl)quinoline: can be used in the development of new agrochemicals, particularly pesticides. The trifluoromethyl group can enhance the biological activity and durability of these compounds in agricultural applications .

Chemical Research: Halogenated Hydrocarbon Derivatives

This quinoline derivative is involved in the efficient trifluoromethylation of halogenated hydrocarbons. This process is significant for the production of a wide range of chemical derivatives with potential applications in various industries .

Anti-Inflammatory Agents: Synthesis of Anti-Inflammatory Compounds

A quinoline derivative synthesized using 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline exhibited strong anti-inflammatory activity in an adjuvant arthritis rat model. This highlights its role in the synthesis of potential anti-inflammatory agents .

Respiratory Therapeutics: Intermediate for Montelukast Sodium

The compound has been used as a starting material in the synthesis of intermediates for the antiasthmatic drug Montelukast Sodium. This showcases its importance in the pharmaceutical industry for creating life-saving medications .

Fluoropharmaceutical Technology: Advancements in Fluorine Chemistry

Lastly, the compound contributes to the field of fluoropharmaceutical technology. Its inclusion in the synthesis of various fluorinated compounds is pivotal for the advancement of research in organofluorine chemistry .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and is associated with the hazard statements H301 (Toxic if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It’s known that trifluoromethyl group can bind with protons during the cell penetrating process .

Mode of Action

The compound interacts with its targets through the trifluoromethyl group. During the cell penetrating process, the trifluoromethyl group binds with protons, leading to an increase in pH and destabilization of the cell membranes .

Result of Action

It’s suggested that the compound can enhance the cell penetration ability of peptides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline. For instance, the compound should be protected from moisture . Also, the compound’s action may be influenced by the pH level, as its trifluoromethyl group binds with protons, affecting the pH .

Eigenschaften

IUPAC Name |

4-chloro-2-methyl-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N/c1-6-4-9(12)8-3-2-7(11(13,14)15)5-10(8)16-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXIMYKBHAMAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406083 | |

| Record name | 4-chloro-2-methyl-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methyl-7-(trifluoromethyl)quinoline | |

CAS RN |

18529-09-4 | |

| Record name | 4-chloro-2-methyl-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18529-09-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline in the development of new antimalarial drugs?

A1: 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline served as a key starting material in the synthesis of a series of 4-(3'-alkylaminomethyl-4'-hydroxyl-phenylamino)- and 4-(3',5'-bis-alkylaminomethyl-4'-hydroxyl-phenylamino)-2-methyl-7-trifluoromethyl-quinolines. These newly synthesized compounds were designed as analogs of amodiaquine, a known antimalarial drug. The researchers aimed to evaluate the impact of structural modifications on antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium berghei. []

Q2: How effective were the synthesized compounds derived from 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline against chloroquine-resistant malaria?

A2: The study showed promising results. Two of the synthesized compounds, derived from 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline and tested at a dosage of (20 mg/kg)/d×4, demonstrated partial activity against a chloroquine-resistant strain of P. berghei in mice. Specifically, three and four mice out of five, respectively, showed no detectable parasites after treatment. This finding is notable because the standard drug amodiaquine did not show any activity against this resistant strain in the same study. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)